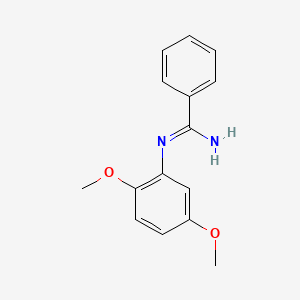

N-(2,5-Dimethoxyphenyl)benzamidine

Description

Properties

CAS No. |

23557-80-4 |

|---|---|

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

N'-(2,5-dimethoxyphenyl)benzenecarboximidamide |

InChI |

InChI=1S/C15H16N2O2/c1-18-12-8-9-14(19-2)13(10-12)17-15(16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17) |

InChI Key |

WPIAHWDIBXWUFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N=C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

General Approaches to Benzamidine Synthesis

Several established methods exist for the preparation of benzamidine derivatives, which can be adapted for the specific synthesis of N-(2,5-Dimethoxyphenyl)benzamidine. These approaches vary in terms of starting materials, reaction conditions, and overall efficiency.

Nitrile Conversion Pathway

One of the most common approaches to benzamidine synthesis involves the conversion of nitriles to amidines. This typically proceeds through the Pinner reaction or modified variants, where a nitrile is converted to an imidate intermediate followed by treatment with an appropriate amine.

The synthesis of benzamidine derivatives from nitriles can be summarized in the following reaction scheme:

- Activation of the nitrile with a suitable reagent

- Formation of an imidate intermediate

- Reaction with the desired amine to form the amidine

For this compound, this would involve the reaction of benzonitrile with 2,5-dimethoxyphenylamine under appropriate conditions.

Specific Preparation Methods for this compound

Synthesis via Nitrile Intermediates

The conversion of benzonitrile to this compound represents a viable synthetic route that can be achieved through several variations.

Classical Pinner Reaction Approach

This method involves the following steps:

- Formation of benzonitrile imidate ester by treating benzonitrile with anhydrous alcohol and hydrogen chloride gas

- Reaction of the imidate ester with 2,5-dimethoxyphenylamine

- Base-mediated workup to obtain the target amidine

The reaction conditions typically include:

- Temperature: 0-25°C for imidate formation, followed by 25-60°C for amination

- Solvents: Anhydrous alcohol (methanol or ethanol) for initial steps

- Reaction time: 24-48 hours total

Modified Garigipati Approach

This approach utilizes aluminum chloride as a Lewis acid to activate the nitrile, followed by reaction with the appropriate amine.

The general procedure involves:

- Treatment of benzonitrile with aluminum chloride in an appropriate solvent

- Addition of 2,5-dimethoxyphenylamine to the activated nitrile

- Hydrolytic workup to afford the desired amidine

This method offers advantages in terms of milder conditions and potentially higher yields.

Synthesis from Benzamide Derivatives

The conversion of benzamide derivatives to this compound represents another viable approach, as demonstrated in similar systems.

The typical procedure involves:

- Activation of benzamide with a suitable reagent (e.g., phosphorus oxychloride)

- Reaction with 2,5-dimethoxyphenylamine

- Basic workup to isolate the target compound

Synthesis from Acid Chlorides

Drawing from approaches used for related compounds, the reaction of benzoyl chloride with 2,5-dimethoxyphenylamine can lead to the formation of this compound under appropriate conditions.

The general procedure includes:

- Reaction of benzoyl chloride with 2,5-dimethoxyphenylamine in the presence of a base

- Formation of an amide intermediate

- Conversion of the amide to the amidine using activating agents such as phosphorus oxychloride

Copper-Catalyzed Synthesis

Based on methodologies described for similar benzamidine derivatives, copper-catalyzed approaches offer potential advantages for the synthesis of this compound.

A representative procedure would involve:

- Preparation of a copper catalyst system

- Reaction of benzonitrile with 2,5-dimethoxyphenylamine in the presence of the catalyst

- Purification to obtain the desired product

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of benzamidine synthesis. Table 1 summarizes the effects of different solvents on reactions leading to benzamidine derivatives, which can be extrapolated to the synthesis of this compound.

Table 1: Solvent Effects on Benzamidine Synthesis

| Solvent | Temperature Range (°C) | Typical Reaction Time (h) | Advantages | Limitations |

|---|---|---|---|---|

| Dimethylformamide | 80-120 | 4-24 | Good solubility, high yields | High boiling point, difficult removal |

| Tetrahydrofuran | 25-66 | 6-48 | Mild conditions, easy removal | Limited for high-temperature reactions |

| Methanol/Ethanol | 25-78 | 24-72 | Environmentally friendly, dual role | Side reactions possible |

| Dimethyl sulfoxide | 25-100 | 4-24 | Excellent solubility | Challenging removal, can complicate purification |

| Acetonitrile | 25-82 | 6-24 | Good stability, moderate polarity | Limited for some substrates |

Temperature Considerations

The temperature range for benzamidine synthesis typically falls between 0-120°C, depending on the specific method employed.

For this compound, the optimal temperature range would likely be:

- 0-25°C for initial steps involving reactive intermediates

- 60-100°C for completion of amidine formation

- Gradual warming from low to high temperatures for multi-step, one-pot procedures

Catalyst Selection

The choice of catalyst can dramatically influence both the rate and selectivity of reactions leading to this compound. Potential catalysts include:

- Lewis acids (aluminum chloride, zinc chloride)

- Transition metal catalysts (copper, palladium)

- Organic promoters (triethylamine, pyridine)

Purification and Isolation Techniques

Crystallization Methods

Crystallization represents a primary method for purifying this compound. Potential solvent systems include:

- Ethanol/water mixtures

- Acetone/hexane combinations

- Ethyl acetate with cooling

Chromatographic Purification

Column chromatography using appropriate solvent systems provides an effective means of purifying this compound. Typical solvent combinations include:

- Hexane/ethyl acetate gradients

- Dichloromethane/methanol mixtures

- Chloroform/methanol systems

Characterization and Analysis

Spectroscopic Identification

The structural confirmation of this compound typically involves multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR provide crucial structural information, with characteristic signals for the amidine group typically appearing between 8-9 ppm in the ¹H spectrum

Infrared (IR) spectroscopy: The amidine group shows characteristic absorption bands in the 1600-1650 cm⁻¹ region

Mass spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the benzamidine structure

Purity Assessment

Analytical techniques for assessing the purity of synthesized this compound include:

- High-Performance Liquid Chromatography (HPLC)

- Thin-Layer Chromatography (TLC)

- Elemental analysis for C, H, N composition

Comparative Analysis of Preparation Methods

Table 2 provides a comparative analysis of the different methods for synthesizing this compound, highlighting their relative advantages and limitations.

Table 2: Comparison of Preparation Methods for this compound

| Method | Starting Materials | Typical Yield Range (%) | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrile Conversion | Benzonitrile, 2,5-dimethoxyphenylamine | 60-85 | 0-25°C (initial), 25-60°C (completion) | Well-established, reproducible | Moisture-sensitive intermediates |

| From Benzamide | Benzamide, 2,5-dimethoxyphenylamine | 55-75 | 60-100°C | Direct approach, fewer steps | Harsh activation conditions |

| Acid Chloride Route | Benzoyl chloride, 2,5-dimethoxyphenylamine | 65-80 | 0-25°C | Readily available starting materials | Potential side reactions |

| Copper-Catalyzed | Benzonitrile, 2,5-dimethoxyphenylamine | 70-90 | 80-120°C | Higher yields, milder conditions | Catalyst cost, potential metal contamination |

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)benzamidine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzamidine moiety can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)benzamidine is an organic compound featuring a benzamidine functional group attached to a 2,5-dimethoxyphenyl moiety, with two methoxy groups at the 2 and 5 positions on a central benzene ring. Benzamidines are known for their versatility as intermediates in organic synthesis and for their pharmacological properties.

Potential Applications of this compound

This compound has several potential applications, including use as a lead compound in pharmaceuticals. Interaction studies often focus on its binding affinity to various biological targets, employing techniques such as:

- Enzyme inhibition assays

- Receptor binding studies

- Molecular docking simulations

Biological Activities

Benzamidines, including this compound, exhibit a range of biological activities.

Benzimidazole Derivatives

Benzimidazole derivatives, related to benzamidine, have demonstrated diverse bioactivity .

- Antimicrobial Activity: A library of 1-methyl-N-$$(substituted-phenylmethylidene)-1H-benzimidazol-2-amines showed notable antimicrobial activity against Gram-positive (S. aureus, B. pumilus) and Gram-negative (E. coli, P. aeruginosa) bacteria, when compared to ampicillin .

- Antifungal Activity: Compound 17 , containing a chloro group, displayed antifungal activity against three fungal strains, when compared to ketoconazole . Also, N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides derivatives displayed an inhibitory effect against A. niger .

- Anti-inflammatory and Analgesic Activities: N-benzimidazol-1-yl methyl-benzamide derivatives, with electron-withdrawing chloro and bromo groups, showed analgesic and anti-inflammatory activities . Certain compounds also demonstrated COX-2 enzyme inhibition .

*A series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against COX-1 and COX-2 .

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)benzamidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Functional Group Variations: Amidines vs. Amides

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :

- Structure : Benzamide (amide linkage) with a 3,4-dimethoxyphenethyl group.

- Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields 80% product (m.p. 90°C) .

- Key Differences : The amide group (-CONH-) is less basic than the amidine (-C(NH₂)NH-), altering solubility and target interactions. The ethyl linker in Rip-B increases conformational flexibility compared to the direct phenyl linkage in N-(2,5-dimethoxyphenyl)benzamidine.

- N-(5-Acetamido-2-methoxyphenyl)-4-chlorobenzamide (CAS 851452-31-8): Structure: Benzamide with 2-methoxy, 5-acetamido, and 4-chloro substituents. This contrasts with the amidine’s basicity and 2,5-dimethoxy orientation .

Substituent Position and Electronic Effects

- o-Chloro-N-(2,5-dimethoxyphenyl)benzamidine (CAS 23564-78-5): Structure: Chlorine substituent on the benzamidine ring.

N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) :

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Challenges : Amidines like this compound often require specialized conditions (e.g., nitrile-amine reactions), whereas amides are synthesized via straightforward acylations .

- Structure-Activity Relationships (SAR) :

- Therapeutic Potential: Amidines are understudied compared to amides but offer unique opportunities in targeting basic residues in proteases or ion channels.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2,5-Dimethoxyphenyl)benzamidine derivatives, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions under reflux conditions. For example, derivatives like quinazoline analogs are synthesized by refluxing precursors (e.g., 2-cyano-4-nitrophenyl derivatives) with 2,5-dimethoxyaniline in acetic acid at 75°C for 2 hours . Key variables include solvent choice (polar aprotic vs. acidic), temperature control, and reaction monitoring via thin-layer chromatography (TLC). Post-reaction neutralization with sodium bicarbonate ensures product stability. Yield optimization may require recrystallization in ethanol or methanol.

Q. How are the physicochemical properties (e.g., density, solubility) of this compound determined experimentally?

- Methodology : Density (1.189 g/cm³) and boiling point (328.9°C at 760 mmHg) are measured using pycnometry and distillation techniques, respectively . Solubility profiles are established in solvents like DMSO, ethanol, and aqueous buffers via gravimetric analysis. Differential scanning calorimetry (DSC) or melting point apparatuses determine thermal stability, though specific melting points for some derivatives remain uncharacterized .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent patterns and confirms amidine/amide bond formation. Infrared (IR) spectroscopy detects functional groups (e.g., C=O, N-H stretches). High-resolution mass spectrometry (HRMS) verifies molecular weights (e.g., exact mass 257.105 Da for benzamide analogs) . X-ray crystallography resolves intramolecular interactions, such as hydrogen bonds (C–H···N) and π-π stacking .

Advanced Research Questions

Q. How do intermolecular interactions in this compound derivatives influence crystal packing and stability?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals that intramolecular hydrogen bonds (e.g., C5–H5A···N2) and π-π interactions (3.6–3.7 Å between aromatic rings) stabilize molecular conformations . SHELXL software refines crystal structures, while SHELXE assists in phase determination for high-resolution data . Advanced analysis includes Hirshfeld surfaces to quantify interaction contributions (e.g., H-bonding vs. van der Waals forces).

Q. What computational strategies predict the biological or material applications of this compound analogs?

- Methodology : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed bioactivity (e.g., corrosion inhibition in carbon steel) . Molecular docking simulations model interactions with biological targets (e.g., proteases) using software like AutoDock. Quantitative structure-activity relationship (QSAR) models optimize substituent effects on activity .

Q. How can contradictory data in biological assays (e.g., variable inhibition efficacy) be resolved for this compound class?

- Methodology : Systematic variation of experimental parameters (e.g., pH, concentration) identifies optimal activity windows. Redundant assays (e.g., electrochemical impedance spectroscopy vs. weight loss measurements for corrosion studies) validate reproducibility . Meta-analyses of crystallographic data (e.g., via Cambridge Structural Database) resolve structural outliers impacting bioactivity .

Notes

- Structural Clarification : While some evidence references benzamide analogs (CONH₂), methodologies for amidine derivatives (C(=NH)NH₂) may require adaptation, particularly in synthesis and computational modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.